1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene
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Overview
Description
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene is an organic compound belonging to the class of benzene derivatives This compound is characterized by its complex structure, which includes multiple ethoxy and phenoxy groups attached to a dimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene typically involves multiple steps of organic reactions. One common method is through electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethoxy and phenoxy groups. The reaction conditions often include the use of strong electrophiles and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of simpler benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and strong acids (e.g., H₂SO₄) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-{2-[2-(2-Methoxyethoxy)Ethoxy]Ethoxy}-4-(1,1,3,3-Tetramethylbutyl)Benzene: This compound shares a similar structure but with different substituents, leading to distinct chemical and biological properties.
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-isopropylbenzene: Another structurally related compound with variations in the alkyl groups attached to the benzene ring.
Uniqueness
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene is unique due to its specific arrangement of ethoxy and phenoxy groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for targeted interactions in various scientific and industrial contexts.
Properties
IUPAC Name |
1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-22-18-8-10-19(11-9-18)23-14-12-21-13-15-24-20-7-5-6-16(2)17(20)3/h5-11H,4,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJZEZODWSZMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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